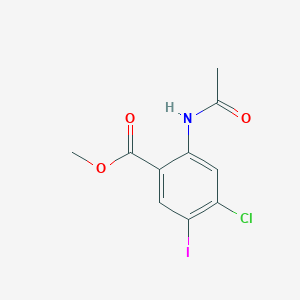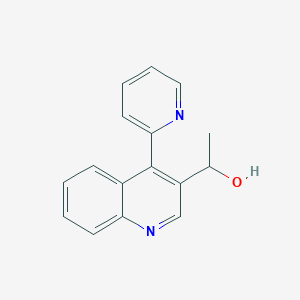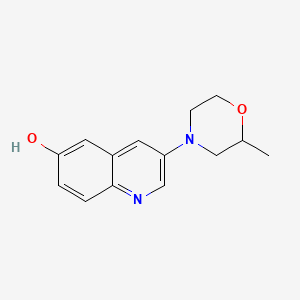
Methyl 2-acetamido-4-chloro-5-iodobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-acetamido-4-chloro-5-iodobenzoate is a chemical compound with the molecular formula C10H9ClINO3 It is a derivative of benzoic acid and contains functional groups such as an acetamido group, a chloro group, and an iodo group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-4-chloro-5-iodobenzoate typically involves the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Acetylation: The amino group is acetylated to form an acetamido group.
Halogenation: Chlorination and iodination are carried out to introduce the chloro and iodo groups, respectively.
The reaction conditions for each step may vary, but common reagents include nitric acid for nitration, hydrogen gas with a catalyst for reduction, acetic anhydride for acetylation, and halogen sources such as chlorine gas and iodine for halogenation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and safety. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent quality and high throughput .
化学反応の分析
Types of Reactions
Methyl 2-acetamido-4-chloro-5-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can produce different oxidation states of the compound .
科学的研究の応用
Methyl 2-acetamido-4-chloro-5-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-acetamido-4-chloro-5-iodobenzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the chloro and iodo groups can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Methyl 4-acetamido-2-chloro-5-iodobenzoate: Similar structure but with different positions of functional groups.
Methyl 2-amino-5-chloro-3-iodobenzoate: Contains an amino group instead of an acetamido group.
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Contains a methoxy group instead of an iodo group.
Uniqueness
Methyl 2-acetamido-4-chloro-5-iodobenzoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry .
特性
分子式 |
C10H9ClINO3 |
|---|---|
分子量 |
353.54 g/mol |
IUPAC名 |
methyl 2-acetamido-4-chloro-5-iodobenzoate |
InChI |
InChI=1S/C10H9ClINO3/c1-5(14)13-9-4-7(11)8(12)3-6(9)10(15)16-2/h3-4H,1-2H3,(H,13,14) |
InChIキー |
KVKVWWWWOCFYLR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=C(C=C1C(=O)OC)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(3-Hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B13882743.png)

![N-[4-tert-butyl-3-(hydroxymethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B13882756.png)





![tert-butyl N-[2-(4-hydroxy-3-methylphenyl)ethyl]carbamate](/img/structure/B13882799.png)
![Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate](/img/structure/B13882800.png)




